molecular formula C17H17NO2 B12110284 9H-Carbazole-9-carboxylic acid, 1,1-dimethylethyl ester CAS No. 426826-76-8

9H-Carbazole-9-carboxylic acid, 1,1-dimethylethyl ester

Katalognummer: B12110284
CAS-Nummer: 426826-76-8
Molekulargewicht: 267.32 g/mol
InChI-Schlüssel: JOIWBKKEHBOENG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

9H-Carbazole-9-carboxylic acid, 1,1-dimethylethyl ester is a chemical compound with the molecular formula C17H17NO2 and a molecular weight of 267.32 g/mol . It is a derivative of carbazole, a heterocyclic aromatic organic compound. This compound is known for its unique structural properties and is used in various scientific research applications.

Vorbereitungsmethoden

The synthesis of 9H-Carbazole-9-carboxylic acid, 1,1-dimethylethyl ester typically involves the esterification of 9H-carbazole-9-carboxylic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or a base like sodium hydroxide. The reaction conditions often include heating the mixture under reflux to facilitate the esterification process .

Industrial production methods may involve more advanced techniques such as microwave-assisted synthesis, which can significantly reduce reaction times and improve yields .

Analyse Chemischer Reaktionen

9H-Carbazole-9-carboxylic acid, 1,1-dimethylethyl ester undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

9H-Carbazole-9-carboxylic acid, 1,1-dimethylethyl ester has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 9H-Carbazole-9-carboxylic acid, 1,1-dimethylethyl ester involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

9H-Carbazole-9-carboxylic acid, 1,1-dimethylethyl ester can be compared with other carbazole derivatives such as:

The uniqueness of this compound lies in its specific ester functional group, which imparts distinct chemical properties and reactivity compared to other carbazole derivatives.

Eigenschaften

CAS-Nummer

426826-76-8

Molekularformel

C17H17NO2

Molekulargewicht

267.32 g/mol

IUPAC-Name

tert-butyl carbazole-9-carboxylate

InChI

InChI=1S/C17H17NO2/c1-17(2,3)20-16(19)18-14-10-6-4-8-12(14)13-9-5-7-11-15(13)18/h4-11H,1-3H3

InChI-Schlüssel

JOIWBKKEHBOENG-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)N1C2=CC=CC=C2C3=CC=CC=C31

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.